N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
Overview
Description
N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid is a complex organic compound with a molecular formula of C21H31N3O7S. This compound is notable for its unique structure, which includes a piperazine ring substituted with a 4-methylcyclohexyl group and a sulfonylphenyl group, along with an acetamide moiety. The oxalic acid component is often present as a counterion, contributing to the compound’s overall stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 4-methylcyclohexyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group. Finally, the acetamide moiety is added through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction temperatures and pressures can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as halides or alkoxides can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets, such as G-protein coupled receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Ringer’s lactate solution: A mixture of electrolytes used in medical settings for fluid replacement.
Uniqueness
N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and a wide range of applications. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.C2H2O4/c1-15-3-7-18(8-4-15)21-11-13-22(14-12-21)26(24,25)19-9-5-17(6-10-19)20-16(2)23;3-1(4)2(5)6/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3,(H,20,23);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBAAZRTSWAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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